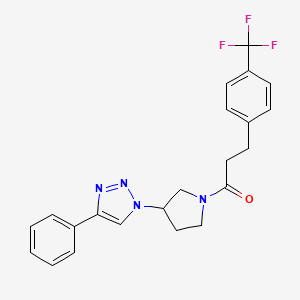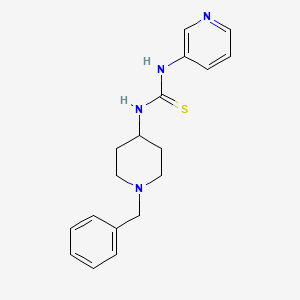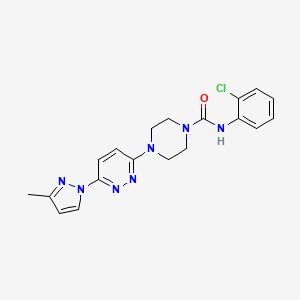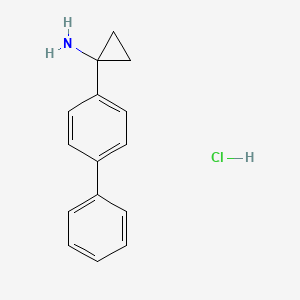
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C22H21F3N4O and its molecular weight is 414.432. The purity is usually 95%.
BenchChem offers high-quality 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation demonstrates the utility of triazole compounds in constructing complex molecular skeletons. This method highlights the importance of direct metal-free oxidative N-N bond formation, offering a convenient pathway for the synthesis of complex structures with high yields and short reaction times (Zheng et al., 2014).
The synthesis of 1,4-amino alcohols from (R)-1-phenylethylamine showcases the application of triazole-containing compounds in enantioselective synthesis, particularly in the addition of diethylzinc to aldehydes. The high enantioselectivity achieved in these reactions underlines the role of triazole compounds in asymmetric catalysis and the synthesis of chiral secondary alcohols (Asami et al., 2015).
Structural Studies
The crystal structure analysis of spiro compounds related to triazole derivatives reveals the intricate molecular arrangements and intermolecular interactions in such compounds. These studies provide insights into the conformational preferences and stability of triazole-based molecules, contributing to the understanding of their physical and chemical properties (Thinagar et al., 2000).
Research on polymorphs of 2-phenyl-3-(4-(pyridin-2-yl)phenyl)acrylonitrile, a compound structurally related to the query molecule, emphasizes the significance of molecular packing and intermolecular interactions in determining the solid-state properties of such compounds. These studies are crucial for the development of materials with tailored optical properties (Percino et al., 2014).
Catalytic Applications
- The synthesis and characterization of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands demonstrate the potential of triazole-containing compounds in catalysis, particularly in the Suzuki-Miyaura reaction. Such complexes offer insights into the design of efficient catalysts for cross-coupling reactions (Amadio et al., 2012).
Eigenschaften
IUPAC Name |
1-[3-(4-phenyltriazol-1-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O/c23-22(24,25)18-9-6-16(7-10-18)8-11-21(30)28-13-12-19(14-28)29-15-20(26-27-29)17-4-2-1-3-5-17/h1-7,9-10,15,19H,8,11-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKOIPKPKKNPAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)C(=O)CCC4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-(4-(trifluoromethyl)phenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methoxy]pyridine](/img/structure/B2439321.png)


![N-(4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2439326.png)

![8-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2439329.png)
![N-[4-[4-(Methoxymethyl)-4-methylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2439330.png)

![1-(2-Methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2439336.png)
![2-(3,4-Dimethoxyphenyl)-7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2439337.png)



![2-(4-((2-ethylpiperidin-1-yl)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2439342.png)